![molecular formula C18H27N3O4 B2614665 N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide CAS No. 877630-84-7](/img/structure/B2614665.png)
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide, also known as CMO-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CM0-1 is a member of the oxalamide family and is classified as a small molecule inhibitor.
Scientific Research Applications
Combustion Chemistry of Oxygenated Nitrogen-Containing Fuels
Research into the combustion chemistry of morpholine, a structurally related compound, provides insights into the combustion mechanisms of oxygenated nitrogen-containing fuels. A study by Lucassen et al. (2009) investigated the combustion process under low-pressure conditions, identifying stable and radical intermediates and products important for understanding pollutant emissions from such fuels Lucassen et al., 2009.
Heterocyclic and Carbo-cyclization Chemistry
The utility of 2-morpholinobuta-1,3-diene in cycloaddition reactions with aromatic aldehydes and other compounds demonstrates the potential of morpholine derivatives in synthesizing heterocyclic and carbo-cyclic structures. This chemical property is crucial for developing pharmaceuticals and materials science Barluenga et al., 1988.
Synthesis of Bicyclic Morpholine Analogues
An approach to synthesizing 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine surrogates, showcases the versatility of morpholine derivatives in creating complex molecular structures. These compounds have potential applications in medicinal chemistry and drug development Sokolenko et al., 2017.
Enhanced Catalytic Activity in Organic Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide and similar compounds have been shown to enhance catalytic activity in copper-catalyzed coupling reactions. These findings highlight the role of furan- and morpholine-containing oxalamides in facilitating efficient synthesis of complex organic molecules, which is essential for pharmaceutical manufacturing and organic chemistry Bhunia et al., 2017.
properties
IUPAC Name |
N'-cyclohexyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-17(18(23)20-14-5-2-1-3-6-14)19-13-15(16-7-4-10-25-16)21-8-11-24-12-9-21/h4,7,10,14-15H,1-3,5-6,8-9,11-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOIWBWZPENKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.